Cas no 90585-88-9 ((E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide)

(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide is a heterocyclic oxazole derivative featuring a hydroxamic acid-like functional group. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate or pharmacophore. The presence of the (E)-N'-hydroxy amidine moiety enhances its chelating properties, making it suitable for metal coordination studies. The 5-methyl substitution on the oxazole ring contributes to its stability while allowing further functionalization. Its structural features suggest applicability in the development of enzyme inhibitors, particularly those targeting metalloenzymes. The compound's balanced lipophilicity and polarity may also facilitate pharmacokinetic optimization in drug discovery efforts.
(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide structure
90585-88-9 structure
Product Name:(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide
CAS No:90585-88-9
MF:C5H7N3O2
MW:141.127980470657
CID:802907
PubChem ID:135594121
Update Time:2025-06-15

(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • N'-Hydroxy-5-methylisoxazole-3-carboximidamide
    • (5-methyl-1,2-oxazol-3-ylidene)-nitrosomethanamine
    • N-hydroxy-5-methyl-isoxazole-3-carboximidic acid amide
    • 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine
    • AKOS006221652
    • 90585-88-9
    • SCHEMBL640875
    • DTXSID20651699
    • N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide
    • (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide
    • MDL: MFCD00210165
    • Inchi: 1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7)
    • InChI Key: OTWRKYFOQTWFFH-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC(/C(=N/O)/N)=N1

Computed Properties

  • Exact Mass: 141.05400
  • Monoisotopic Mass: 141.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 84.6Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 384.8±44.0 °C at 760 mmHg
  • Flash Point: 186.5±28.4 °C
  • PSA: 84.64000
  • LogP: 0.77780
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide Security Information

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Additional information on (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide

Introduction to Compound CAS No. 90585-88-9: (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide

(E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide (CAS No. 90585-88-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential therapeutic applications. The structural features of (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide make it a promising candidate for various drug discovery and development efforts.

The chemical structure of (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide is characterized by a 1,2-oxazole ring with a hydroxyimino substituent and a methyl group at the 5-position. The presence of these functional groups imparts unique properties to the molecule, including enhanced solubility, stability, and reactivity. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles, making it an attractive target for further investigation.

Recent studies have highlighted the potential of (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. For instance, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are central to the pathogenesis of conditions like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide has also shown promise in cancer research. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular signaling pathways that regulate cell survival and proliferation. Specifically, it has been shown to inhibit the activation of Akt and ERK signaling pathways, which are frequently dysregulated in cancer cells.

The pharmacological profile of (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide has been further elucidated through preclinical studies. In vitro assays have demonstrated its ability to cross cell membranes efficiently and achieve high intracellular concentrations. This property is essential for ensuring that the compound can exert its therapeutic effects at the target site. Moreover, in vivo studies have shown that (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide exhibits favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

The safety profile of (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide is another critical aspect that has been extensively evaluated. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings provide a strong foundation for advancing the compound into clinical trials.

In conclusion, (E)-N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide (CAS No. 90585-88-9) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential clinical applications, paving the way for its eventual use as a safe and effective treatment option.

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